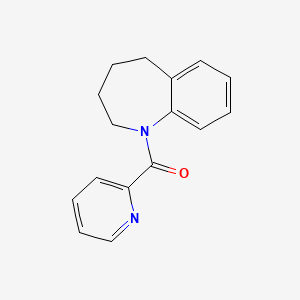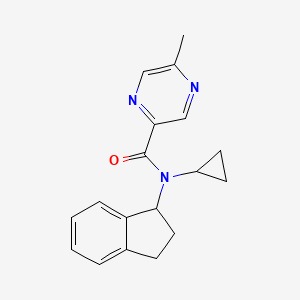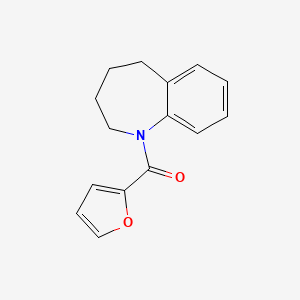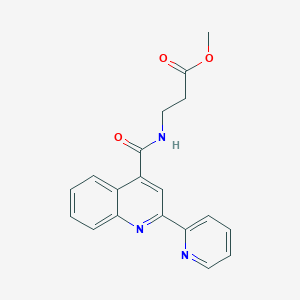![molecular formula C16H17N3 B7513822 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile, also known as JNJ-40411813, is a small molecule inhibitor that is currently being researched for its potential therapeutic applications in various diseases.
作用機序
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile exerts its pharmacological effects by selectively inhibiting PDE10A, a cAMP and cGMP phosphodiesterase that is highly expressed in the striatum of the brain. By inhibiting PDE10A, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile increases the levels of cAMP and cGMP, which in turn modulate the activity of dopamine and glutamate signaling pathways. This leads to an improvement in cognitive function, motor control, and mood regulation.
Biochemical and Physiological Effects:
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function in animal models of schizophrenia and Huntington's disease. It has also been shown to improve motor function in animal models of Parkinson's disease and Huntington's disease. In addition, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
実験室実験の利点と制限
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency for PDE10A, which allows for precise modulation of its activity. However, 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. It also has low permeability across the blood-brain barrier, which can limit its efficacy in the central nervous system.
将来の方向性
There are several future directions for the research and development of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and brain penetration. Another direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Finally, there is a need for further studies to understand the long-term safety and efficacy of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile in humans.
合成法
The synthesis method of 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The starting materials include 2-(1H-pyrrol-2-yl)pyrrolidine and 3-bromobenzonitrile, which are commercially available or can be synthesized in-house. The intermediates involve the formation of a benzylamine and the introduction of a cyano group. The final coupling reaction is achieved by using a palladium catalyst and a base to form the desired product. The synthesis method has been optimized to produce 3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile in high yield and purity.
科学的研究の応用
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on several enzymes and receptors, including phosphodiesterase 10A (PDE10A), dopamine D2 receptor, and serotonin 5-HT2A receptor. These targets are involved in the regulation of neurotransmitter signaling, which is crucial for the proper functioning of the nervous system.
特性
IUPAC Name |
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c17-11-13-4-1-5-14(10-13)12-19-9-3-7-16(19)15-6-2-8-18-15/h1-2,4-6,8,10,16,18H,3,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWUUCBDZYGBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)C#N)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)


![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)

![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)